6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

Catalog No.
S2992830
CAS No.
721415-06-1
M.F
C15H20N4O2
M. Wt
288.351
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-di...

CAS Number

721415-06-1

Product Name

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione

IUPAC Name

6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione

Molecular Formula

C15H20N4O2

Molecular Weight

288.351

InChI

InChI=1S/C15H20N4O2/c1-2-3-9-19-13(16)12(14(20)18-15(19)21)17-10-11-7-5-4-6-8-11/h4-8,17H,2-3,9-10,16H2,1H3,(H,18,20,21)

InChI Key

BGAYUIQCNHNQSP-UHFFFAOYSA-N

SMILES

CCCCN1C(=C(C(=O)NC1=O)NCC2=CC=CC=C2)N

Solubility

soluble
  • Chemical Identification and Availability

    AB314910 can be identified by its CAS number 721415-06-1. Suppliers like Sigma-Aldrich and ABCR Gute Chemie list the compound but do not provide detailed information on its uses [, ].

  • Structural Similarity

    In the absence of specific research on AB314910, scientists might explore its potential applications based on its structural similarity to other known molecules. AB314910 belongs to the class of pyrimidine-2,4-diones, which are heterocyclic compounds with various biological activities.

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. Its molecular formula is C15H20N4O2, and it has a molecular weight of 288.34 g/mol. The compound is characterized by the presence of an amino group, a benzylamino group, and a butyl side chain, which contribute to its unique chemical properties and potential biological activities. The compound's CAS number is 721415-06-1, and it is also known by several synonyms including 6-amino-5-(benzylamino)-1-butylpyrimidine-2,4-dione and 6-Amino-1-butyl-5-[(phenylmethyl)amino]-2,4(1H,3H)-pyrimidinedione .

The chemical reactivity of 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione can be attributed to its functional groups. The amino groups can participate in nucleophilic substitution reactions, while the pyrimidine ring can undergo electrophilic aromatic substitution. Additionally, the compound may engage in condensation reactions with aldehydes or ketones, leading to the formation of various derivatives. Specific reaction pathways and mechanisms would require detailed experimental studies to elucidate fully.

The synthesis of 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes:

  • Formation of Pyrimidine Ring: Starting from appropriate precursors such as urea or thiourea derivatives.
  • Alkylation: Introducing the butyl group through alkylation reactions.
  • Amination: Incorporating the benzylamino group via nucleophilic substitution or coupling reactions.

Specific synthetic routes may vary based on the desired purity and yield of the final product .

6-Amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione has several applications in scientific research:

  • Pharmaceutical Development: As a potential lead compound for drug development targeting cancer and infectious diseases.
  • Chemical Biology: Used in studies exploring enzyme inhibition or receptor interactions.
  • Material Science: Investigated for its properties in formulating specialty chemicals or polymers.

The versatility of this compound makes it a valuable candidate for further research and application development .

Interaction studies involving 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione focus on its binding affinity to various biological targets such as enzymes and receptors. These studies are crucial for understanding the pharmacodynamics of the compound and its mechanism of action. Techniques like surface plasmon resonance (SPR), molecular docking simulations, and binding assays are commonly employed to assess these interactions.

Several compounds share structural similarities with 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightKey Features
6-Amino-1-butyl-1H-pyrimidine-2,4-dioneC8H13N3O2183.21 g/molLacks benzyl group; simpler structure
5-Amino-6-benzylamino-pyrimidineC13H14N4O242.27 g/molSimilar amino substitutions; different position
5-Bromo-6-amino-pyrimidineC4H5BrN4O195.01 g/molHalogenated derivative; altered reactivity

While these compounds share a pyrimidine core and some functional groups, 6-amino-5-benzylamino-1-butyl-1H-pyrimidine-2,4-dione is unique due to its specific combination of substituents which may enhance its biological activity or alter its pharmacokinetic properties compared to others .

XLogP3

1.7

Dates

Modify: 2023-08-17

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